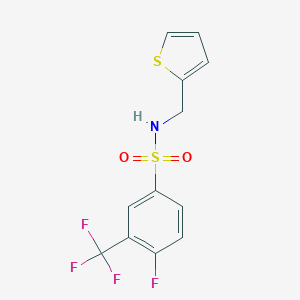![molecular formula C23H22N2O B246419 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one, also known as DIMPI, is a synthetic compound that belongs to the class of isoindolinone derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is thought to involve the inhibition of COX-2 activity, which leads to a reduction in the production of prostaglandins and other inflammation-related molecules. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one are largely dependent on the specific biological system being studied. In general, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in a variety of in vitro and in vivo models. Additionally, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one for lab experiments is its relatively simple synthesis method, which allows for easy production and testing. Additionally, its wide range of biological activities and low toxicity make it an attractive candidate for further study. However, one limitation of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one and to identify potential targets for therapeutic intervention. Finally, the anticancer properties of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one warrant further investigation, particularly in the context of combination therapy with other anticancer agents.
Synthesemethoden
The synthesis of 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one involves the reaction between 4-(dimethylamino)benzaldehyde and 4-methylphenylhydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with acetic anhydride and sodium acetate to obtain the final product. The overall synthesis method is relatively simple and can be carried out in a laboratory setting with moderate ease.
Wissenschaftliche Forschungsanwendungen
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In particular, 2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the development of inflammation and cancer.
Eigenschaften
Molekularformel |
C23H22N2O |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C23H22N2O/c1-16-8-10-17(11-9-16)22-20-6-4-5-7-21(20)23(26)25(22)19-14-12-18(13-15-19)24(2)3/h4-15,22H,1-3H3 |
InChI-Schlüssel |
YJUWOKCLUZXKNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)





![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)

![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)


